

# rosaramicin prostatic tissue concentration vs erythromycin

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Rosaramicin

CAS No.: 35834-26-5

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## Comparative Prostatic Concentration Data

The table below summarizes key quantitative findings from experimental studies, primarily in canine models, with supporting data from human tissue.

Antibiotic	Subject	Prostatic Secretion Concentration	Prostatic Tissue Concentration	Key Comparative Finding
Rosamicin	Dog (Normal Prostate)	Highly concentrated [1]	Significantly higher than erythromycin [1]	Achieved significantly higher concentrations in both tissue and secretion compared to erythromycin in normal prostates [1].
Rosamicin	Dog (Infected Prostate)	High (though lower than in normal) [1]	Information missing	Remained highly concentrated in secretion, though levels were significantly lower than in normal glands [1].
Erythromycin	Dog (Normal)	Significantly less concentrated than	Significantly less concentrated than	Demonstrated lower concentration ratios in

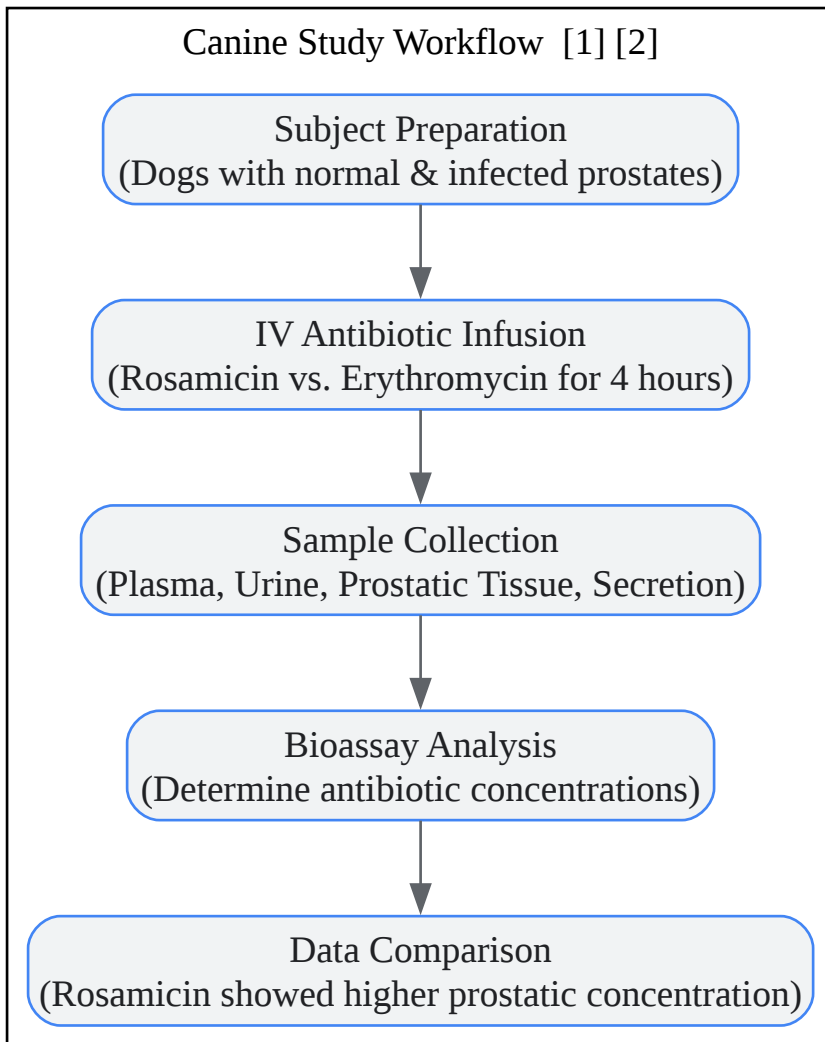
Antibiotic	Subject	Prostatic Secretion Concentration	Prostatic Tissue Concentration	Key Comparative Finding
	Prostate)	rosamicin [1]	rosamicin [1]	prostatic secretion, interstitial fluid, and tissue [2].
Rosamicin	Human (Prostatic Tissue)	Information missing	Information missing	The difference in prostatic concentration was even more pronounced in human tissue obtained by transurethral resection [2].

## Detailed Experimental Protocols

The data in the table above is derived from the following key experimental studies.

- **1. Canine Model of Prostatic Distribution** [1] [2]
  - **Objective:** To compare the concentrations of rosamicin and erythromycin in plasma, urine, prostatic tissue, and prostatic secretion.
  - **Subjects:** Dogs with both normal and experimentally infected prostate glands.
  - **Dosing:** Both antibiotics were administered by constant intravenous infusion for 4 hours.
  - **Sample Collection:** Plasma, urine, prostatic tissue, and prostatic secretion samples were collected.
  - **Analysis Method:** Bioassay technique was used to determine antibiotic concentrations.
- **2. Human Prostatic Tissue Study** [2]
  - **Objective:** To investigate the concentration of rosamicin in human prostatic tissue and compare it with erythromycin.
  - **Subjects:** Human patients undergoing transurethral resection of the prostate.
  - **Analysis:** The concentration of rosamicin in the resected tissue was measured and found to be markedly higher than that of erythromycin.

The workflow of the primary canine study can be visualized as follows:



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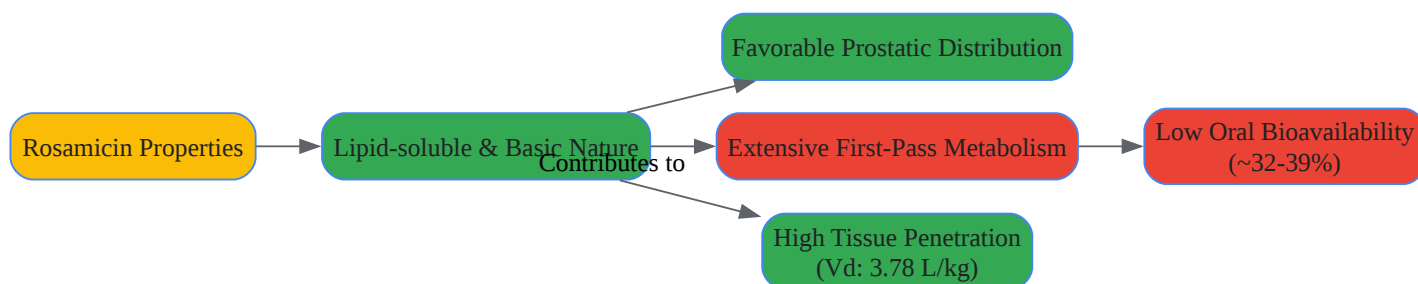
## Pharmacokinetic & Antibacterial Profile

Beyond tissue penetration, the overall pharmacokinetic and antibacterial properties of these drugs differ significantly. The table below summarizes these key differences.

Property	Rosamicin (Rosaramicin)	Erythromycin
Drug Class	Lipid-soluble basic macrolide [1]	Macrolide [3]

Property	Rosamicin (Rosaramicin)	Erythromycin
<b>Gram-positive Activity</b>	Good activity; inhibits most strains (e.g., <i>S. aureus</i> , streptococci) at 0.02-4.0 µg/ml [4]	Good activity against susceptible strains [3]
<b>Gram-negative Activity</b>	Better than erythromycin; active against <i>Enterobacteriaceae</i> and some <i>Pseudomonas</i> [4]	Generally poorer; many strains of <i>H. influenzae</i> are resistant [3]
<b>Oral Bioavailability</b>	Low (~32-39%) due to extensive first-pass metabolism [5]	Variable (18-45%), acid-labile [3]
<b>Volume of Distribution</b>	Large (3.78 L/kg), indicating extensive tissue distribution [5]	Information missing
<b>Metabolism</b>	Extensive; major metabolite is 20-bis-ureidorosaramicin [5]	Partially metabolized by CYP3A4 to N-desmethylethromycin [3]
<b>Elimination Half-life</b>	~3.28 hours (elimination phase after IV) [5]	~1-3 hours (varies by formulation) [6] [3]
<b>Primary Route of Elimination</b>	Feces (as metabolites) [5]	Liver; <5% excreted unchanged in urine [3]

The relationship between rosamicin's pharmacokinetics and its prostatic penetration is tied to its physical properties and metabolic fate, as shown below:



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## Potential for Clinical Application

The experimental data suggested that rosamicin's **broad spectrum and high prostatic concentration** made it a promising candidate for treating bacterial prostatitis [1] [2]. One clinical study also showed that **rosaramicin** was effective in eradicating *Chlamydia trachomatis* cervical infection, though a high incidence of gastrointestinal side effects and elevated liver enzymes were noted [7].

It is important to note that the most compelling data for rosamicin's prostatic penetration comes from older studies (1970s-1980s). As a researcher, you may find it valuable to investigate why its development did not progress further, which could provide insights into drug design and toxicity profiles.

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To cite this document: Smolecule. [rosaramicin prostatic tissue concentration vs erythromycin].

Smolecule, [2026]. [Online PDF]. Available at:

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